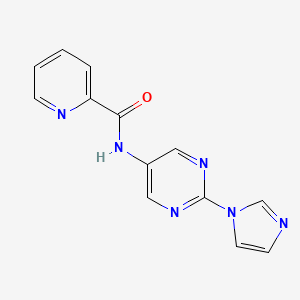![molecular formula C14H18N2O3 B2357464 N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide CAS No. 2411278-81-2](/img/structure/B2357464.png)
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a cyclopentyloxy group and an oxirane (epoxide) ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a 6-cyclopentyloxypyridine intermediate. This can be achieved through a nucleophilic substitution reaction where a cyclopentyl alcohol reacts with a halogenated pyridine derivative under basic conditions.
Introduction of the Oxirane Ring: The next step involves the formation of the oxirane ring. This can be accomplished by reacting the pyridine intermediate with an epoxide precursor, such as epichlorohydrin, under basic conditions to form the oxirane ring.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the oxirane-containing intermediate with an amine, such as ammonia or a primary amine, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-[(6-Methoxypyridin-3-yl)methyl]oxirane-2-carboxamide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
N-[(6-Ethoxypyridin-3-yl)methyl]oxirane-2-carboxamide: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
N-[(6-Propoxypyridin-3-yl)methyl]oxirane-2-carboxamide: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide is unique due to the presence of the cyclopentyloxy group, which can impart specific steric and electronic properties to the compound
Properties
IUPAC Name |
N-[(6-cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(12-9-18-12)16-8-10-5-6-13(15-7-10)19-11-3-1-2-4-11/h5-7,11-12H,1-4,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZNFNFHJAYLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CNC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

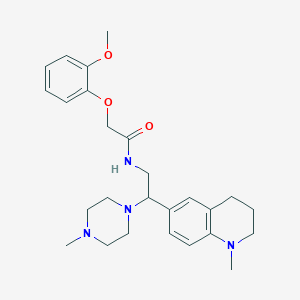
![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)
![3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2357385.png)
![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)

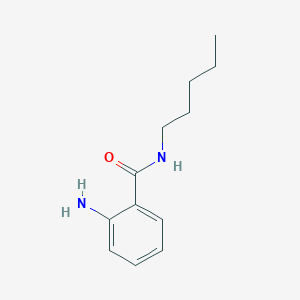
![1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2357389.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)
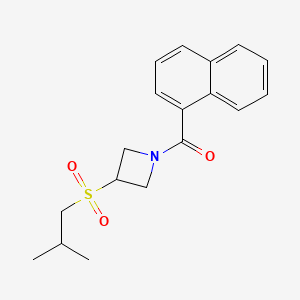
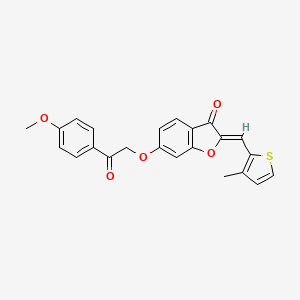
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)
